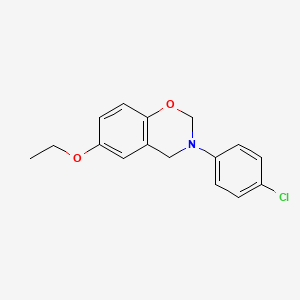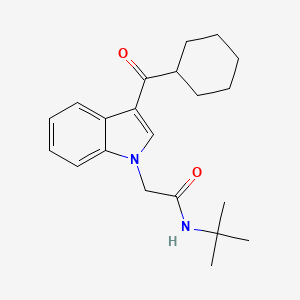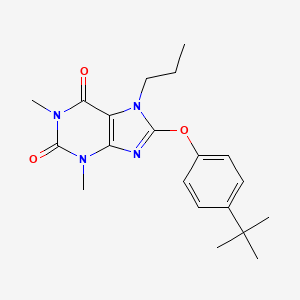![molecular formula C21H20N2O5 B15026697 methyl 4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15026697.png)
methyl 4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
The synthesis of methyl 4-{6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]quinoline core: This can be achieved through a series of cyclization reactions starting from appropriate precursors such as substituted anilines and aldehydes.
Nitration and methoxylation:
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Methyl 4-{6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in amino-substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Aplicaciones Científicas De Investigación
Methyl 4-{6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of methyl 4-{6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Methyl 4-{6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate can be compared with other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties, quinine has a simpler structure but shares the quinoline core.
Chloroquine: Another antimalarial drug, chloroquine has a different substitution pattern on the quinoline ring.
4-Hydroxyquinoline: This compound is used in various chemical syntheses and has a hydroxyl group instead of the nitro and methoxy groups.
The uniqueness of methyl 4-{6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H20N2O5 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
methyl 4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-27-18-11-14(23(25)26)10-17-15-4-3-5-16(15)19(22-20(17)18)12-6-8-13(9-7-12)21(24)28-2/h3-4,6-11,15-16,19,22H,5H2,1-2H3/t15-,16+,19+/m1/s1 |
Clave InChI |
WTGRLGCHWTUYKT-GJYPPUQNSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)OC)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026621.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15026629.png)
![1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026631.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15026638.png)
![{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B15026642.png)
![N-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}adamantane-1-carboxamide](/img/structure/B15026650.png)
![N-(2-hydroxyethyl)-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B15026657.png)
![3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-benzyl-propionamide](/img/structure/B15026674.png)
![N-(3'-acetyl-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15026682.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide](/img/structure/B15026689.png)

![N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026715.png)


